molecular formula C22H18N4O3 B11535163 2-[4-(dimethylamino)phenyl]-N-[(E)-(3-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine

2-[4-(dimethylamino)phenyl]-N-[(E)-(3-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine

Cat. No.: B11535163
M. Wt: 386.4 g/mol
InChI Key: SGDYCIWJERHIPC-UHFFFAOYSA-N
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Description

N,N-DIMETHYL-4-{5-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOXAZOL-2-YL}ANILINE is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIMETHYL-4-{5-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOXAZOL-2-YL}ANILINE typically involves the condensation of 3-nitrobenzaldehyde with 2-aminobenzoxazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting Schiff base is then reduced using a reducing agent like sodium borohydride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N-DIMETHYL-4-{5-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOXAZOL-2-YL}ANILINE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated benzoxazole derivatives.

Scientific Research Applications

N,N-DIMETHYL-4-{5-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOXAZOL-2-YL}ANILINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of N,N-DIMETHYL-4-{5-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOXAZOL-2-YL}ANILINE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, its interaction with DNA and proteins can result in the inhibition of cell proliferation, making it a potential candidate for anti-cancer therapies .

Comparison with Similar Compounds

Similar Compounds

  • N,N-DIMETHYL-4-{5-[(E)-[(2-NITROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOXAZOL-2-YL}ANILINE
  • N,N-DIMETHYL-4-{5-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOXAZOL-2-YL}ANILINE

Uniqueness

N,N-DIMETHYL-4-{5-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOXAZOL-2-YL}ANILINE is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity.

Properties

Molecular Formula

C22H18N4O3

Molecular Weight

386.4 g/mol

IUPAC Name

N,N-dimethyl-4-[5-[(3-nitrophenyl)methylideneamino]-1,3-benzoxazol-2-yl]aniline

InChI

InChI=1S/C22H18N4O3/c1-25(2)18-9-6-16(7-10-18)22-24-20-13-17(8-11-21(20)29-22)23-14-15-4-3-5-19(12-15)26(27)28/h3-14H,1-2H3

InChI Key

SGDYCIWJERHIPC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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